Butane-1,4-13C2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

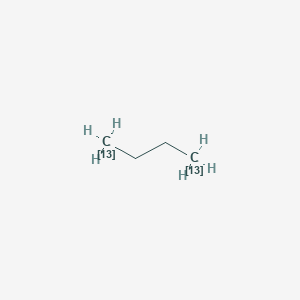

Structure

3D Structure

Properties

IUPAC Name |

(1,4-13C2)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CC[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538759 | |

| Record name | (1,4-~13~C_2_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69105-48-2 | |

| Record name | (1,4-~13~C_2_)Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69105-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Butane-1,4-¹³C₂

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for Butane-1,4-¹³C₂, a stable isotope-labeled compound crucial for research in metabolism, drug development, and chemical reaction mechanisms.

Chemical and Physical Properties

Butane-1,4-¹³C₂ is a saturated hydrocarbon in which the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an invaluable tracer for various analytical techniques.

Identification and Structure

| Property | Value |

| Chemical Name | Butane-1,4-¹³C₂ |

| CAS Number | 69105-48-2[1][2] |

| Linear Formula | ¹³CH₃CH₂CH₂¹³CH₃[1][2] |

| Molecular Weight | 60.11 g/mol [1][2] |

| Isotopic Purity | 99 atom % ¹³C[1][2] |

| SMILES String | [13CH3]CC[13CH3][1] |

| InChI Key | IJDNQMDRQITEOD-ZDOIIHCHSA-N[1] |

Physical Properties

The physical properties of Butane-1,4-¹³C₂ are essentially identical to those of unlabeled n-butane.

| Property | Value |

| Melting Point | -138 °C (lit.)[1][2] |

| Boiling Point | -0.5 °C (lit.)[1][2] |

| Vapor Density | 2.11 (vs air)[1] |

| Vapor Pressure | 51.6 psi (37.7 °C)[1] |

| Flash Point | -60 °C (-76.0 °F) - closed cup[1][2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents such as hexane and benzene.[1][3] |

Safety and Handling

Butane-1,4-¹³C₂ is a highly flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Gas 1 | GHS02 (Flame) | Danger | H220: Extremely flammable gas.[1][4] |

| Pressurized Gas | GHS04 (Gas cylinder) | Danger | H280: Contains gas under pressure; may explode if heated.[1][4] |

Storage: Store in a well-ventilated place and protect from sunlight.[4][5][6]

Applications in Research

The primary utility of Butane-1,4-¹³C₂ lies in its application as a stable isotope tracer in various scientific domains.

Metabolic Pathway Tracing

Butane-1,4-¹³C₂ can be introduced into biological systems to trace the metabolic fate of its carbon atoms. While not a primary metabolite itself, its breakdown products can enter central carbon metabolism. The ¹³C labels can be tracked through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to quantify metabolic fluxes and identify active metabolic pathways in cells and organisms.

Figure 1: Simplified metabolic tracing of ¹³C from Butane-1,4-¹³C₂ through the TCA cycle.

Reaction Mechanism Studies

The distinct isotopic signature of Butane-1,4-¹³C₂ is instrumental in elucidating chemical reaction mechanisms. A notable example is its use in studying the skeletal isomerization of n-butane over solid acid catalysts. By analyzing the distribution of ¹³C in the isobutane product, researchers can differentiate between monomolecular and bimolecular reaction pathways.[7]

Figure 2: Logical workflow for studying butane isomerization using Butane-1,4-¹³C₂.

Experimental Protocols

General Workflow for ¹³C Labeling Experiments

A typical experimental workflow for stable isotope labeling studies involves the introduction of the labeled substrate, sample collection, extraction of metabolites, and analysis by mass spectrometry or NMR.

Figure 3: General experimental workflow for ¹³C labeling studies.

Synthesis of Butane-1,4-¹³C₂

While detailed proprietary synthesis methods may vary, a general approach for the synthesis of isotopically labeled alkanes involves the use of labeled starting materials in established organic reactions. A plausible route for Butane-1,4-¹³C₂ could involve the reaction of a 1,2-dihaloethane with a ¹³C-labeled methylating agent, such as a Grignard reagent, followed by appropriate workup and purification.

Spectroscopic Data and Interpretation

Mass Spectrometry

The electron ionization mass spectrum of Butane-1,4-¹³C₂ will exhibit a molecular ion peak (M⁺) at m/z 60, which is two mass units higher than that of unlabeled butane (m/z 58). The fragmentation pattern will be similar to that of unlabeled butane, with major fragments corresponding to the loss of methyl and ethyl groups. The presence of the ¹³C labels in the fragments can provide information about the original location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be similar to that of unlabeled butane, showing two multiplets for the methyl (CH₃) and methylene (CH₂) protons. The signals for the protons on the ¹³C-labeled carbons will appear as doublets due to one-bond ¹³C-¹H coupling (¹JCH ≈ 125 Hz).

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show two signals. Due to the symmetry of the molecule, the two terminal ¹³C-labeled methyl carbons (C1 and C4) will be equivalent, and the two internal ¹²C-labeled methylene carbons (C2 and C3) will be equivalent.[8] The chemical shifts will be approximately δ 13 ppm for C1/C4 and δ 25 ppm for C2/C3. A key feature in the ¹³C NMR spectrum will be the presence of ¹³C-¹³C coupling constants if both labeled carbons are in proximity, though in this case, the three-bond coupling (³JCC) would be small.

This guide provides a foundational understanding of Butane-1,4-¹³C₂ for researchers and professionals in drug development and related scientific fields. The unique properties of this isotopically labeled compound make it a powerful tool for elucidating complex biological and chemical processes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butane - Sciencemadness Wiki [sciencemadness.org]

- 4. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rubingroup.org [rubingroup.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: Butane-1,4-¹³C₂ (CAS: 69105-48-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butane-1,4-¹³C₂, a stable isotope-labeled compound with significant potential in metabolic research and related fields. This document details its physicochemical properties, outlines plausible experimental protocols for its use as a metabolic tracer, and visualizes hypothetical metabolic pathways and experimental workflows.

Core Compound Data

Butane-1,4-¹³C₂ is a form of butane where the carbon atoms at positions 1 and 4 are replaced with the stable isotope carbon-13. This labeling allows for the tracking of the butane molecule and its metabolites through various biological and chemical processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties

The following table summarizes the key quantitative data for Butane-1,4-¹³C₂.

| Property | Value |

| CAS Number | 69105-48-2 |

| Linear Formula | ¹³CH₃CH₂CH₂¹³CH₃ |

| Molecular Weight | 60.11 g/mol |

| Isotopic Purity | 99 atom % ¹³C |

| Melting Point | -138 °C (lit.) |

| Boiling Point | -0.5 °C (lit.) |

| Vapor Density | 2.11 (vs air) |

| Vapor Pressure | 51.6 psi (at 37.7 °C) |

| Flash Point | -60 °C (-76 °F) - closed cup |

Safety Information

Butane-1,4-¹³C₂ is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area.

| Hazard Category | Description |

| Pictograms | Flame, Gas cylinder |

| Signal Word | Danger |

| Hazard Statements | H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated) |

| Precautionary Statements | P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P377 (Leaking gas fire: Do not extinguish, unless leak can be stopped safely), P381 (In case of leakage, eliminate all ignition sources), P410 + P403 (Protect from sunlight. Store in a well-ventilated place) |

Experimental Protocols

While specific published experimental protocols for the biological use of Butane-1,4-¹³C₂ are not widely available, its application can be inferred from established methodologies for stable isotope tracing with other short-chain alkanes. The following are detailed, plausible protocols for its use in metabolic studies of microorganisms capable of alkane degradation.

¹³C NMR Spectroscopy for Metabolite Identification

This protocol describes the use of ¹³C NMR to identify metabolites derived from Butane-1,4-¹³C₂ in a microbial culture.

Objective: To identify and quantify the incorporation of ¹³C from Butane-1,4-¹³C₂ into downstream metabolites.

Methodology:

-

Culture Preparation: Cultivate an alkane-degrading microorganism (e.g., Pseudomonas putida) in a minimal salts medium with a standard carbon source until the mid-logarithmic growth phase.

-

Isotope Labeling: Introduce Butane-1,4-¹³C₂ into the sealed culture vessel as the sole carbon source. The gas can be bubbled through the culture medium or introduced into the headspace.

-

Incubation: Incubate the culture for a defined period to allow for the uptake and metabolism of the labeled butane.

-

Metabolite Extraction:

-

Harvest the cells by centrifugation.

-

Quench metabolism by rapidly immersing the cell pellet in a cold solvent mixture (e.g., 60% methanol at -20°C).

-

Extract metabolites using a two-phase extraction method (e.g., chloroform/methanol/water).

-

-

NMR Sample Preparation:

-

Lyophilize the polar extract.

-

Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

-

NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Key parameters to optimize include the number of scans (ns), relaxation delay (d1), and acquisition time. For a typical experiment, start with ns = 1024 and d1 = 2s.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

-

Identify ¹³C-labeled metabolites by comparing the chemical shifts to spectral databases and authentic standards.

-

Quantify the relative abundance of metabolites based on the integral of the corresponding peaks relative to the internal standard.

-

Mass Spectrometry for Metabolic Flux Analysis

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in central metabolites following the metabolism of Butane-1,4-¹³C₂.

Objective: To trace the metabolic fate of carbon atoms from Butane-1,4-¹³C₂ and quantify metabolic fluxes.

Methodology:

-

Isotope Labeling and Quenching: Follow steps 1-4 from the NMR protocol.

-

Metabolite Derivatization:

-

Dry the polar metabolite extract under a stream of nitrogen.

-

Derivatize the metabolites to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.

-

Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards.

-

Determine the mass isotopologue distribution (MID) for each identified metabolite by analyzing the relative abundance of different mass ions.

-

Correct the MIDs for the natural abundance of ¹³C.

-

Use the corrected MIDs to infer the labeling patterns of downstream metabolites and to perform metabolic flux analysis using appropriate software (e.g., INCA, Metran).

-

Visualizations

Hypothetical Metabolic Pathway of Butane-1,4-¹³C₂

The following diagram illustrates a plausible initial breakdown pathway of Butane-1,4-¹³C₂ in a microorganism. The pathway begins with the terminal oxidation of butane to butanol, followed by further oxidation to butyraldehyde and then butyric acid, which can then enter central metabolism via beta-oxidation.

Synthesis of Butane-1,4-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Butane-1,4-¹³C₂, a stable isotope-labeled compound valuable in metabolic research, pharmacokinetic studies, and as a tracer in drug development. The primary synthetic route involves the catalytic hydrogenation of Succinic acid-1,4-¹³C₂. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of relevant quantitative data.

Synthetic Pathway Overview

The core of the synthesis is the reduction of the carboxyl groups of Succinic acid-1,4-¹³C₂ to primary alcohols, yielding Butane-1,4-¹³C₂. This transformation is typically achieved through high-pressure catalytic hydrogenation. The general reaction scheme is as follows:

HOOC-¹³CH₂CH₂-¹³COOH + 4H₂ → HOCH₂-¹³CH₂CH₂-¹³CH₂OH + 2H₂O

This process can be carried out directly from the labeled succinic acid or via an intermediate ester, such as dimethyl succinate, which is then subsequently hydrogenated. The choice of catalyst and reaction conditions significantly influences the yield and purity of the final product.

Experimental Protocols

Two primary methodologies are presented, based on the direct hydrogenation of succinic acid and the hydrogenation of a succinate ester.

Direct Hydrogenation of Succinic acid-1,4-¹³C₂

This protocol is adapted from the aqueous-phase hydrogenation of succinic acid using a palladium-rhenium catalyst.[1]

Materials:

-

Succinic acid-1,4-¹³C₂

-

Deionized water

-

2 wt% Pd–5 wt% Re/ZrO₂ catalyst

-

High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetically driven impeller

-

Hydrogen gas (high purity)

-

Argon gas (inert)

Procedure:

-

Catalyst Preparation: The Pd–Re/ZrO₂ catalyst can be prepared by impregnation of zirconia with solutions of palladium(II) acetate and ammonium perrhenate.[1] The catalyst should be dried and activated prior to use.[1]

-

Reaction Setup: Prepare a 5 wt% aqueous solution of Succinic acid-1,4-¹³C₂ in deionized water. For example, dissolve 6 g of Succinic acid-1,4-¹³C₂ in 114 g of water.[1]

-

Reactor Loading: Load the aqueous solution of Succinic acid-1,4-¹³C₂ and the catalyst (e.g., 1 g of catalyst for 120 mL of solution) into the high-pressure batch reactor.[1]

-

Inerting: Seal the reactor and purge it three times with argon gas to remove any air.[1]

-

Reaction Conditions:

-

Reaction Monitoring: Maintain the reaction under these conditions for a sufficient duration to ensure complete conversion (e.g., 48 hours).[1] The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC-MS.

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the heterogeneous catalyst.

-

The crude Butane-1,4-¹³C₂ in the aqueous solution can be purified by distillation.

-

Hydrogenation of Diethyl Succinate-1,4-¹³C₂

This method involves the esterification of Succinic acid-1,4-¹³C₂ to diethyl succinate, followed by hydrogenation.

Part A: Esterification of Succinic acid-1,4-¹³C₂

A standard Fischer esterification protocol can be used. Briefly, Succinic acid-1,4-¹³C₂ is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The resulting diethyl succinate is then purified.

Part B: Hydrogenation of Diethyl Succinate-1,4-¹³C₂

This protocol is based on the hydrogenation of diethyl succinate using a copper-based catalyst.[2]

Materials:

-

Diethyl Succinate-1,4-¹³C₂

-

CuO-ZnO-Al₂O₃ catalyst

-

Fixed-bed flow reactor

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Activation: The CuO-ZnO-Al₂O₃ catalyst typically requires reduction with hydrogen prior to use.

-

Reaction Setup: The hydrogenation is performed in a continuous flow reactor packed with the catalyst.

-

Reaction Conditions:

-

Product Collection: The product stream exiting the reactor is cooled and collected.

-

Purification: The collected liquid contains Butane-1,4-¹³C₂, ethanol, and potentially some byproducts. The desired product is purified by fractional distillation.

Data Presentation

The following table summarizes quantitative data from various catalytic systems for the hydrogenation of succinic acid and its esters to 1,4-butanediol.

| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 1,4-BDO (%) | Yield (%) | Reference |

| Diethyl Succinate | CuO-ZnO-Al₂O₃ | 200-220 | 4.0-6.0 | - | >95 | >90 | - | [2] |

| Dimethyl Succinate | CuFeAl₀.₅ | 240 → 190 | 5 | 1,4-Dioxane | - | - | 91.2 | [3] |

| Succinic Acid | Pd-Re/ZrO₂ | 160 | 15 | Water | - | - | - | [1] |

| Succinic Acid | Ru-Sn/AC | - | - | Water | 100 | - | 82 | [4] |

| Succinic Acid | Re-Pd/SiO₂ | 140 | 8 | 1,4-Dioxane | 98 | 78 | - | [5] |

Mandatory Visualization

Synthetic Workflow

Caption: Synthetic workflow for Butane-1,4-¹³C₂.

Logical Relationship of Key Parameters in Hydrogenation

Caption: Key parameters influencing hydrogenation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ru-Sn/AC for the Aqueous-Phase Reduction of Succinic Acid to 1, 4-Butanediol under Continuous Process Conditions - Interfacial Design Laboratory [interfacedesignlab.site123.me]

- 5. rsc.org [rsc.org]

An In-depth Guide to the Molecular Weight of Butane-1,4-¹³C₂

This technical guide provides a detailed analysis of the molecular weight of Butane-1,4-¹³C₂, a stable isotope-labeled form of butane-1,4-diol. This information is crucial for researchers and scientists in drug development and metabolic studies who utilize labeled compounds for tracing and quantification in complex biological systems.

Introduction to Isotopically Labeled Compounds

Stable isotope labeling is a non-radioactive method used to trace the metabolic fate of molecules. By replacing atoms of a specific element with their heavier, stable isotopes, researchers can distinguish the labeled molecule from its endogenous counterparts using mass spectrometry. Butane-1,4-¹³C₂ is specifically labeled at the first and fourth carbon positions with the Carbon-13 (¹³C) isotope.

Calculation Methodology

The molecular weight of a molecule is the sum of the atomic masses of its constituent atoms. For an isotopically labeled compound like Butane-1,4-¹³C₂, the calculation must account for the specific isotopes used.

The standard molecular formula for butane-1,4-diol is C₄H₁₀O₂[1][2][3][4]. In Butane-1,4-¹³C₂, two of the four carbon atoms are replaced with the ¹³C isotope. The calculation proceeds as follows:

-

Identify the constituent atoms and their isotopes:

-

2 atoms of Carbon-13 (¹³C)

-

2 atoms of Carbon-12 (¹²C)

-

10 atoms of Hydrogen (¹H)

-

2 atoms of Oxygen (¹⁶O)

-

-

Sum the precise atomic masses of each isotope:

-

Calculate the total molecular weight:

-

(2 x 13.003355 Da) + (2 x 12.000000 Da) + (10 x 1.007825 Da) + (2 x 15.994915 Da) = 92.07479 Da

-

This calculated value represents the monoisotopic mass, which is critical for high-resolution mass spectrometry analysis.

Data Summary: Molecular Weight Comparison

The table below summarizes the molecular weights of standard (unlabeled) butane-1,4-diol and its ¹³C₂ labeled variant for easy comparison.

| Compound | Molecular Formula | Isotopic Composition | Monoisotopic Mass (Da) |

| Butane-1,4-diol | C₄H₁₀O₂ | 4x ¹²C, 10x ¹H, 2x ¹⁶O | 90.06808 |

| Butane-1,4-¹³C₂ | ¹³C₂¹²C₂H₁₀O₂ | 2x ¹³C, 2x ¹²C, 10x ¹H, 2x ¹⁶O | 92.07479 |

Note: The average molecular weight of standard butane-1,4-diol, which accounts for the natural abundance of isotopes, is approximately 90.121 g/mol [1][4]. However, for mass spectrometry applications, the monoisotopic mass is the more relevant value.

Logical Framework for Calculation

The determination of the molecular weight for an isotopically labeled compound is a straightforward process based on the sum of the masses of its specific isotopes. The logical flow is visualized in the diagram below.

References

- 1. 1,4-Butanediol [webbook.nist.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. 1,4-Butanediol | CAS#:110-63-4 | Chemsrc [chemsrc.com]

- 5. Carbon-12 - Wikipedia [en.wikipedia.org]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. Carbon-12 | isotope | Britannica [britannica.com]

- 8. Carbon-13 - Wikipedia [en.wikipedia.org]

- 9. Isotopes Matter [isotopesmatter.com]

- 10. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

An In-depth Technical Guide to the Physical Properties of Butane-1,4-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Butane-1,4-¹³C₂, a stable isotope-labeled form of butane. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the physical characteristics of Butane-1,4-¹³C₂, outlines general experimental protocols for their determination, and presents a key application in mechanistic studies.

Core Physical Properties

Butane-1,4-¹³C₂ is a form of butane where the carbon atoms at the first and fourth positions are replaced with the stable isotope carbon-13. This isotopic labeling is particularly useful in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the fate of molecules in chemical reactions and biological pathways.

Quantitative Data Summary

The table below summarizes the key physical properties of Butane-1,4-¹³C₂. These values are primarily sourced from literature and supplier specifications.

| Property | Value | Units |

| Molecular Formula | ¹³CH₃CH₂CH₂¹³CH₃ | |

| Molecular Weight | 60.11 | g/mol |

| CAS Number | 69105-48-2 | |

| Melting Point | -138 | °C |

| Boiling Point | -0.5 | °C |

| Vapor Density | 2.11 | (vs air) |

| Vapor Pressure | 51.6 (at 37.7 °C) | psi |

| Flash Point | -60 | °C (closed cup) |

| Isotopic Purity | ≥99 | atom % ¹³C |

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point of substances that are gases at room temperature is determined at cryogenic temperatures.

-

Sample Preparation: A small amount of Butane-1,4-¹³C₂ gas is condensed into a liquid and then frozen into a solid using a cold finger or a liquid nitrogen bath. The solid sample is then finely powdered at low temperatures.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[1][2]

-

Measurement: The capillary tube is placed in a cryostat equipped with a heating block and a viewing port. The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute).[3]

-

Data Recording: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[1][2]

Boiling Point Determination (Micro Boiling Point Method)

For volatile liquids, a micro boiling point determination is often used, which requires a small amount of the substance.

-

Sample Preparation: A small volume (a few drops) of liquefied Butane-1,4-¹³C₂ is placed in a small test tube or a Durham tube.[4][5]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the sample tube. The entire assembly is attached to a thermometer.[4]

-

Heating: The apparatus is heated in a Thiele tube containing a heating oil.[4][6] As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the sample, forming a steady stream of bubbles.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[4][6]

Vapor Density Determination (Gas Densitometry)

Vapor density is typically determined relative to a reference gas, usually air.

-

Methodology: The method involves weighing a known volume of the gas in a specialized glass bulb (pycnometer) at a known temperature and pressure.[7]

-

Procedure:

-

The glass bulb is first evacuated and weighed.

-

It is then filled with Butane-1,4-¹³C₂ gas to a specific pressure and reweighed.

-

The same procedure is repeated with the reference gas (air).

-

-

Calculation: The vapor density is calculated as the ratio of the mass of the Butane-1,4-¹³C₂ gas to the mass of an equal volume of air under the same conditions of temperature and pressure.[8][9]

Application in Mechanistic Studies: Skeletal Isomerization of n-Butane

Butane-1,4-¹³C₂ is a valuable tool for elucidating reaction mechanisms. A prominent example is its use in studying the skeletal isomerization of n-butane to isobutane over solid acid catalysts.[10][11][12] The isotopic labeling allows for the tracking of carbon atoms and helps to distinguish between different proposed pathways.

Monomolecular vs. Bimolecular Isomerization Pathways

The isomerization of n-butane is believed to proceed through either a monomolecular or a bimolecular pathway, and the use of Butane-1,4-¹³C₂ can help differentiate between them.[11][13]

-

Monomolecular Pathway: In this mechanism, a single n-butane molecule rearranges. If Butane-1,4-¹³C₂ undergoes a monomolecular isomerization, the resulting isobutane product would retain both ¹³C labels within the same molecule.[11][13]

-

Bimolecular Pathway: This pathway involves the reaction of two butane molecules (or their derivatives), leading to the formation of a C₈ intermediate which then cracks to form isobutane.[11][12] In this case, the ¹³C labels can be "scrambled" between the product molecules, leading to isobutane molecules with zero, one, or two ¹³C atoms.[13]

Visualizing the Isomerization Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the monomolecular and bimolecular isomerization pathways for Butane-1,4-¹³C₂.

Caption: Monomolecular isomerization pathway of Butane-1,4-¹³C₂.

Caption: Bimolecular isomerization pathway showing carbon scrambling.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scranton.edu [scranton.edu]

- 8. Vapour density - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Combining computational and experimental studies to gain mechanistic insights for n -butane isomerisation with a model microporous catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01035C [pubs.rsc.org]

Introduction to Butane-1,4-¹³C₂

An In-Depth Technical Guide to the Isotopic Purity of Butane-1,4-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butane-1,4-¹³C₂, focusing on the critical aspects of its isotopic purity, synthesis, and analysis. The precise determination of isotopic enrichment is paramount for its application as a tracer in metabolic research and quantitative bioanalytical studies. This document outlines the state-of-the-art methodologies used to ensure the quality and reliability of this important research chemical.

Butane-1,4-¹³C₂ (CAS: 69105-48-2) is a stable isotope-labeled version of butane where the carbon atoms at positions 1 and 4 are replaced with the heavy isotope, carbon-13 (¹³C).[1] This specific labeling pattern provides a distinct mass shift of +2 compared to the unlabeled molecule, making it an ideal tracer for a variety of research applications.[1]

The utility of isotopically labeled compounds hinges on two key quality attributes: chemical purity and isotopic purity . Chemical purity refers to the absence of other chemical compounds, while isotopic purity (or isotopic enrichment) refers to the percentage of the molecules that contain the ¹³C label at the specified positions. High isotopic purity is essential for minimizing interference from naturally abundant isotopes and ensuring the accuracy of quantitative measurements in metabolic flux analysis (MFA) and as an internal standard in mass spectrometry-based assays.[2][3]

Synthesis and Purification

Proposed Synthetic Pathway:

A likely approach involves the reduction of a dicarboxylic acid or its ester, where the carboxyl groups are labeled with ¹³C.

-

Starting Material: The synthesis would logically begin with [1,4-¹³C₂]succinic acid. This precursor is commercially available or can be synthesized via methods that establish the C1-C4 labeling pattern.

-

Esterification: The labeled succinic acid is converted to its diethyl ester, diethyl [1,4-¹³C₂]succinate, to create a more suitable substrate for reduction.

-

Reduction/Hydrogenolysis: The diethyl [1,4-¹³C₂]succinate is then subjected to high-pressure hydrogenation in the presence of a catalyst like copper chromite. This reaction reduces the ester groups to primary alcohols, yielding [1,4-¹³C₂]butane-1,4-diol.[4]

-

Conversion to Dibromide: The resulting diol is converted to the corresponding dibromide, 1,4-dibromo-[1,4-¹³C₂]butane, using a reagent such as hydrobromic acid.

-

Final Reduction: The final step is the reduction of the dibromide to the target molecule, Butane-1,4-¹³C₂, using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Purification: Given that butane is a gas at room temperature (boiling point: -0.5 °C), purification would be achieved through cryogenic distillation to separate it from any remaining solvents, reagents, or non-volatile impurities.[1]

Determination of Isotopic Purity

The isotopic purity of Butane-1,4-¹³C₂ is determined using high-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the exact position and extent of isotopic labeling.[5] For Butane-1,4-¹³C₂, ¹³C NMR is particularly informative.

Due to the symmetry of the butane molecule, a standard ¹³C NMR spectrum of unlabeled butane shows only two peaks: one for the terminal methyl carbons (C1 and C4) and one for the internal methylene carbons (C2 and C3).[6] In a highly enriched sample of Butane-1,4-¹³C₂, the signal corresponding to the C1/C4 position would be significantly enhanced. Furthermore, the presence of two adjacent ¹³C atoms is rare at natural abundance (about 1.1%), but in labeled compounds, ¹³C-¹³C couplings can be observed, providing direct evidence of the labeling pattern.[5]

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: A sample of the Butane-1,4-¹³C₂ gas is condensed at low temperature and dissolved in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard with a chemical shift of 0.0 ppm.[6]

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. A quantitative ¹³C experiment is performed, which involves using a long relaxation delay and inverse-gated proton decoupling to ensure that the peak integrals are directly proportional to the number of nuclei.

-

Spectral Analysis:

-

Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the ¹³C signal at the labeled positions (C1/C4) to the signal of a known quantitative internal standard or by comparing it to the integral of the unlabeled positions (C2/C3) after correcting for natural abundance.

-

Positional Purity: The presence of strong signals only at the expected chemical shifts for C1 and C4 confirms the correct labeling positions. The absence of significant ¹³C-¹³C coupling between C1-C2 or C2-C3 further validates the specified labeling.

-

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for determining isotopic enrichment by measuring the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for a volatile compound like butane.

Experimental Protocol: GC-MS Isotopic Purity Analysis

-

Sample Introduction: A gaseous sample of Butane-1,4-¹³C₂ is injected into a Gas Chromatograph (GC). The GC separates the target compound from any volatile chemical impurities.

-

Ionization and Fragmentation: The eluted butane enters the mass spectrometer's ion source (typically using electron ionization, EI), where it is fragmented.

-

Mass Analysis: A high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) separates the molecular ion and its fragments. For Butane-1,4-¹³C₂, the molecular ion region will show a base peak at m/z 58 (for ¹²C₄H₁₀), an M+1 peak at m/z 59 (for ¹³C¹²C₃H₁₀), and a prominent M+2 peak at m/z 60 (for the desired ¹³C₂¹²C₂H₁₀).

-

Data Analysis:

-

The raw abundances of the M, M+1, and M+2 ions are measured.

-

A correction is applied to account for the natural abundance of ¹³C in the unlabeled portion of the molecule and in any residual unlabeled butane.

-

The isotopic purity is calculated from the corrected relative abundances of the isotopologues. For instance, the percentage of M+2 represents the abundance of the desired doubly labeled compound.

-

Data Presentation

Quantitative data regarding the purity of Butane-1,4-¹³C₂ is crucial for its effective use.

Table 1: Typical Product Specifications for Butane-1,4-¹³C₂

| Parameter | Specification | Method |

| Chemical Formula | ¹³CH₃CH₂CH₂¹³CH₃ | - |

| Isotopic Purity | ≥ 99 atom % ¹³C | MS / NMR |

| Chemical Purity | ≥ 98% | GC-FID / GC-MS |

| Mass Shift | M+2 | MS |

Data based on commercially available standards.[1]

Table 2: Comparison of Analytical Methods for Isotopic Purity

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Principle | Measures nuclear spin properties in a magnetic field. | Measures mass-to-charge ratio of ions. |

| Information | Provides precise positional information and enrichment. | Provides overall enrichment and isotopologue distribution. |

| Sample Prep | Requires dissolution in deuterated solvent. | Requires sample to be volatile and ionizable. |

| Quantitation | Inherently quantitative with proper experimental setup. | Highly quantitative, often requires calibration curves. |

| Advantages | Non-destructive; unambiguous structure determination. | High sensitivity; can be coupled with chromatography (GC/LC). |

| Disadvantages | Lower sensitivity compared to MS. | Can involve fragmentation, complicating spectral interpretation. |

Visualization of Workflows and Applications

Isotopic Purity Analysis Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a labeled compound like Butane-1,4-¹³C₂.

Caption: Workflow for Isotopic Purity Determination.

Hypothetical Metabolic Application

While specific studies utilizing Butane-1,4-¹³C₂ as a tracer are not prominent in the literature, its metabolic fate can be hypothesized based on known biochemical pathways. If introduced into a biological system, butane could undergo terminal oxidation to butanol, followed by further oxidation to butanoic acid. Through beta-oxidation, this could yield two molecules of acetyl-CoA. Alternatively, ω-oxidation could lead to succinyl-CoA, a key intermediate in the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates this hypothetical pathway, showing how the ¹³C labels would be incorporated into central metabolism.

Caption: Hypothetical Metabolic Fate of Butane-1,4-¹³C₂.

References

- 1. This compound 13C 99atom 69105-48-2 [sigmaaldrich.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]

- 5. eurisotop.com [eurisotop.com]

- 6. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: Butane-1,4-13C2 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and core applications of Butane-1,4-13C2, a stable isotope-labeled compound increasingly utilized in advanced research, particularly within the realm of drug development and metabolic studies.

Commercial Availability

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the offerings from key distributors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Isotopic Purity | Catalog Number/Link |

| Sigma-Aldrich (Merck) | This compound | 69105-48-2 | 99 atom % 13C | --INVALID-LINK--[1] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Butane-1-13C | 106-97-8 (unlabeled) | 99% | Inquire for custom synthesis of 1,4-13C2 labeled version.[2][3] |

| Santa Cruz Biotechnology, Inc. | Butane-1,4-diyldiphosphonic acid (related compound) | N/A | N/A | --INVALID-LINK--[4] |

| Fisher Scientific (distributor for CIL and others) | 1,4-BUTANEDIAMINE (13C4, 98%) (related compound) | 1173023-66-9 | 98% | --INVALID-LINK--[5] |

Synthesis of this compound

While detailed, proprietary synthesis methods are seldom published, a chemically sound and common approach for the synthesis of this compound involves a two-step process starting from a readily available precursor, 1,4-dihalobutane.

Proposed Synthesis Pathway:

-

Cyanation: The first step involves a nucleophilic substitution reaction where a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) is reacted with a 13C-labeled cyanide salt, such as potassium cyanide (K13CN). This reaction introduces the 13C label at both ends of the butane chain, forming Adiponitrile-1,6-13C2.

-

Reduction: The resulting dinitrile is then reduced to the corresponding alkane. A strong reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, can be employed to convert the nitrile groups to methyl groups, yielding this compound.

References

- 1. This compound 13C 99atom 69105-48-2 [sigmaaldrich.com]

- 2. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. scbt.com [scbt.com]

- 5. Cambridge Isotope Laboratories 1,4-BUTANEDIAMINE (13C4, 98%), 0.1 G, 1173023-66-9, | Fisher Scientific [fishersci.com]

Technical Safety Guide: Butane-1,4-¹³C₂

This technical guide provides an in-depth overview of the safety data for Butane-1,4-¹³C₂, a stable isotope-labeled form of 1,4-butanediol. The information presented is crucial for researchers, scientists, and drug development professionals to ensure safe handling, storage, and use of this compound in experimental settings. While the isotopic labeling does not significantly alter the chemical hazards compared to the unlabeled compound, it is essential to handle it with the same precautions.

Section 1: Chemical Identification and Properties

Butane-1,4-¹³C₂ is chemically known as (1,4-¹³C₂)butane-1,4-diol. Its primary use in research is as a tracer in metabolic studies and for the synthesis of labeled compounds in drug development.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1,4-¹³C₂)butane-1,4-diol[1] |

| Synonyms | 1,4-Butanediol-1,4-¹³C₂, 1,4-Butylene glycol-¹³C₂, Tetramethylene glycol-¹³C₂[1][2] |

| CAS Number | 79864-96-3[1] |

| Molecular Formula | C₂¹³C₂H₁₀O₂ |

| Molecular Weight | 92.11 g/mol [1] |

| InChI Key | WERYXYBDKMZEQL-CQDYUVAPSA-N[1] |

| SMILES | C(C[13CH2]O)[13CH2]O[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless, clear liquid[3] |

| Odor | Little to no odor[3] |

| Boiling Point | 228 °C[4] |

| Melting Point | 20.1 °C |

| Flash Point | > 121 °C (open cup)[4] |

| Autoignition Temperature | 350 °C[4] |

| Vapor Pressure | 0.0105 mmHg at 25 °C[4] |

| Vapor Density | 3.1 (Air = 1)[4] |

| Density | 1.017 g/cm³[4] |

| Solubility in Water | Miscible (> 100 g/L at 20 °C)[3][4] |

| n-octanol/water partition coefficient | -0.83[4] |

Section 2: Hazard Identification and Toxicological Data

Butane-1,4-¹³C₂ shares the same hazard profile as its unlabeled counterpart, 1,4-butanediol. The primary hazards are acute oral toxicity and central nervous system (CNS) depression.[2][3][5]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness[2][5] |

Table 4: Toxicological Data (for 1,4-Butanediol)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1500 mg/kg[4] |

| LD50 | Rat | Dermal | > 5000 mg/kg[4] |

| LC50 | Rat | Inhalation | > 5100 mg/m³ (4 hr)[4] |

Summary of Toxicological Effects:

-

Acute Effects: Harmful if swallowed.[2][5] Ingestion can lead to CNS depression, causing symptoms such as drowsiness, dizziness, nausea, and headache.[3][4] In severe cases, it can lead to convulsions, coma, and respiratory failure.[3][4] Inhalation of high concentrations of vapor may also cause narcotic effects.[5]

-

Chronic Effects: Currently not classified as carcinogenic, mutagenic, or a reproductive toxicant.[5]

Section 3: Handling, Storage, and Emergency Procedures

Table 5: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation |

| Engineering Controls | Use only in well-ventilated areas, preferably under a chemical fume hood.[2][6] Ensure an emergency eyewash station and safety shower are readily accessible.[4] |

| Eye/Face Protection | Wear chemical safety goggles with side protection.[5] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[5] |

| Respiratory Protection | If ventilation is inadequate or vapors/mists are generated, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[2][5] |

| General Hygiene | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2] |

Table 6: Storage and Disposal

| Condition | Recommendation |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and metals.[3][4] Recommended storage temperature: 4 °C.[5] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains.[2] |

Table 7: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth. Do not induce vomiting.[2] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6] Seek medical attention if irritation develops.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[3] |

Section 4: Experimental Protocols and Visualizations

General Experimental Workflow

The following diagram outlines a standard workflow for handling Butane-1,4-¹³C₂ in a research setting, emphasizing safety and proper procedure.

Caption: General laboratory workflow for handling chemical reagents.

Metabolic Pathway and Mechanism of Action

1,4-Butanediol is metabolized in the body to gamma-hydroxybutyric acid (GHB), a known CNS depressant. This metabolic conversion is responsible for its physiological effects. The diagram below illustrates this simplified pathway.

References

- 1. 1,4-Butanediol-1,4-13C2 | C4H10O2 | CID 10820476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mpfs.io [mpfs.io]

- 4. tri-iso.com [tri-iso.com]

- 5. carlroth.com [carlroth.com]

- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 7. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Storage and Handling of Butane-1,4-¹³C₂ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and principal research applications of Butane-1,4-¹³C₂, an isotopically labeled compound crucial for mechanistic studies in catalysis and organic chemistry. This document synthesizes critical safety information, experimental protocols, and data presentation to ensure safe and effective utilization in a laboratory setting.

Compound Identification and Properties

Butane-1,4-¹³C₂ is a stable, isotopically labeled form of n-butane where the carbon atoms at the 1 and 4 positions are replaced with the carbon-13 isotope. This labeling allows for the tracing of the carbon backbone in chemical reactions without altering the chemical properties of the molecule.

Table 1: Chemical and Physical Properties of Butane-1,4-¹³C₂

| Property | Value |

| Linear Formula | ¹³CH₃CH₂CH₂¹³CH₃[1][2] |

| CAS Number | 69105-48-2[1][2] |

| Molecular Weight | 60.11 g/mol [1][2] |

| Isotopic Purity | 99 atom % ¹³C[1] |

| Melting Point | -138 °C (lit.)[1][2] |

| Boiling Point | -0.5 °C (lit.)[1] |

| Vapor Density | 2.11 (vs air)[1] |

| Vapor Pressure | 51.6 psi (37.7 °C)[1] |

| Flash Point | -60 °C (-76 °F) - closed cup[1][2] |

Safety, Storage, and Handling

The safe handling and storage of Butane-1,4-¹³C₂ are paramount due to its high flammability and status as a compressed gas. The safety protocols are analogous to those for unlabeled n-butane.

Hazard Identification and Precautions

Butane-1,4-¹³C₂ is classified as an extremely flammable gas and contains gas under pressure, which may explode if heated.[1][2][3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H220 | Extremely flammable gas.[1][2][3] |

| H280 | Contains gas under pressure; may explode if heated.[1][2][3] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2][3] |

| P377 | Leaking gas fire: Do not extinguish, unless leak can be stopped safely.[1][2][3] | |

| P381 | In case of leakage, eliminate all ignition sources.[1][2][3] | |

| P410 + P403 | Protect from sunlight. Store in a well-ventilated place.[1][2][3] |

Storage and Handling Procedures

Proper storage and handling of compressed gas cylinders are critical to ensure laboratory safety.

Storage:

-

Store cylinders upright and securely fastened to a wall or benchtop with chains or straps.[4]

-

Store in a well-ventilated, dry area away from heat sources, open flames, and electrical hazards.[4][5][6]

-

Flammable gas cylinders should be stored at least 20 feet away from oxidizing gases or separated by a fire-resistant barrier.[4][7]

-

Ensure the valve protection cap is in place when the cylinder is not in use.[4]

Handling:

-

Use a cylinder cart for transportation, even for short distances. Do not roll or drag cylinders.[4]

-

Before use, purge the system with an inert gas to remove air.

-

Use only non-sparking tools and explosion-proof equipment.[3][6]

-

Ensure all equipment is properly grounded to prevent static discharge.[3]

-

In case of a leak, do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely. Evacuate the area and eliminate all ignition sources.[3][5]

Application in Mechanistic Studies: Skeletal Isomerization of n-Butane

A primary research application of Butane-1,4-¹³C₂ is as a tracer to elucidate the reaction mechanisms of the skeletal isomerization of n-butane to isobutane over solid acid catalysts.[1][2] This reaction is of significant industrial importance for producing high-octane gasoline components. The ¹³C labeling allows researchers to track the carbon atoms and distinguish between proposed reaction pathways.

The two primary mechanisms that can be investigated using Butane-1,4-¹³C₂ are the monomolecular and bimolecular pathways.

Monomolecular Isomerization Pathway

In the monomolecular mechanism, a single n-butane molecule isomerizes. When using Butane-1,4-¹³C₂, this pathway exclusively produces isobutane with two ¹³C atoms.

Bimolecular Isomerization Pathway

The bimolecular mechanism involves the reaction of two butane molecules (or their derivatives), leading to the formation of a C₈ intermediate that then cracks to form isobutane. This pathway results in a scrambling of the ¹³C labels, producing isobutane molecules with zero, one, two, three, or four ¹³C atoms.

Experimental Protocol: Isomerization over a Solid Acid Catalyst

This section outlines a general experimental protocol for studying the skeletal isomerization of n-butane using Butane-1,4-¹³C₂ as a tracer, based on methodologies described in the literature.[1]

Materials and Equipment

-

Butane-1,4-¹³C₂ (99 atom % ¹³C)

-

Solid acid catalyst (e.g., sulfated zirconia or Cs₂.₅H₀.₅PW₁₂O₄₀)

-

Closed circulation reaction system (approx. 300 cm³)

-

Vacuum line

-

Gas chromatograph (GC) for product analysis

-

Mass spectrometer (MS) for isotopic distribution analysis

-

Furnace for catalyst pretreatment and reaction

Experimental Workflow

The following diagram illustrates the general workflow for a typical catalytic isomerization experiment.

Detailed Procedure

-

Catalyst Pretreatment: Place the solid acid catalyst in the reactor. Evacuate the system and heat the catalyst under vacuum at a specified temperature (e.g., 573 K for Cs₂.₅H₀.₅PW₁₂O₄₀ or 673 K for sulfated zirconia) for a set period to remove adsorbed water and impurities.[1]

-

Reactant Introduction: After cooling the reactor to the desired reaction temperature (e.g., 393 K), introduce a known pressure of Butane-1,4-¹³C₂ into the closed circulation system.[1]

-

Reaction: Maintain the reaction at the set temperature. Periodically, take small aliquots of the gas mixture for analysis.

-

Product Analysis:

-

Gas Chromatography (GC): Analyze the gas samples using a GC to determine the conversion of n-butane and the selectivity to isobutane and other products.

-

Mass Spectrometry (MS): Analyze the products via MS to determine the isotopic distribution of the isobutane produced. The relative abundance of isobutane molecules with different numbers of ¹³C atoms provides evidence for the dominant reaction mechanism.

-

Data Interpretation

The distribution of ¹³C isotopes in the isobutane product is the key to distinguishing between the monomolecular and bimolecular pathways.

Table 3: Expected Isotopic Distribution in Isobutane Product

| Mechanism | Expected ¹³C Distribution in Isobutane |

| Monomolecular | Exclusively ¹³C₂-isobutane.[1] |

| Bimolecular | A statistical (binomial) distribution of ¹³C₀, ¹³C₁, ¹³C₂, ¹³C₃, and ¹³C₄-isobutane, indicating intermolecular isotopic scrambling.[1] |

By analyzing the product mixture, researchers can determine the relative contributions of each pathway under different reaction conditions (e.g., temperature, catalyst type), providing valuable insights for catalyst design and optimization.

References

Unlocking Cellular Secrets: A Technical Guide to 13C Labeled Compounds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized our ability to probe the intricate workings of biological systems. Among these, carbon-13 (¹³C) labeled compounds have emerged as an indispensable tool, offering a non-radioactive, stable tracer to elucidate metabolic pathways, quantify protein dynamics, and accelerate drug development. This technical guide provides a comprehensive overview of the synthesis, application, and analysis of ¹³C labeled compounds, tailored for researchers and professionals in the life sciences.

Core Principles of 13C Isotope Labeling

Carbon-13 is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all carbon atoms. Unlike the radioactive ¹⁴C isotope, ¹³C can be safely used in a wide range of in vitro and in vivo studies without the need for specialized radiological handling.[1][2] The fundamental principle of ¹³C labeling lies in replacing the naturally abundant ¹²C atoms within a molecule with ¹³C atoms. This subtle mass change allows for the differentiation and tracking of labeled molecules through complex biological processes using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Synthesis of 13C Labeled Compounds

The generation of ¹³C labeled compounds can be broadly categorized into two primary methods: chemical synthesis and biosynthesis.

-

Chemical Synthesis: This approach involves the strategic incorporation of ¹³C atoms into a target molecule through traditional organic chemistry reactions. Simple, commercially available ¹³C-containing precursors, such as ¹³C-glucose or ¹³C-amino acids, are used as building blocks in multi-step synthetic routes. This method allows for precise, position-specific labeling, which is crucial for detailed mechanistic studies.

-

Biosynthesis: In this method, living organisms, such as bacteria, yeast, or cell cultures, are grown in media where the primary carbon source is a uniformly ¹³C-labeled substrate (e.g., [U-¹³C]-glucose). The organisms naturally incorporate the ¹³C into their proteins, metabolites, and other biomolecules. This approach is highly effective for producing uniformly labeled complex biomolecules.[5]

Key Applications in Research and Development

The versatility of ¹³C labeled compounds has led to their widespread adoption across various scientific disciplines.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[6] By introducing a ¹³C-labeled substrate into a biological system and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon through metabolic pathways. This provides invaluable insights into cellular physiology and disease states.[6][7]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for the quantitative analysis of proteins.[8] In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or ¹³C-labeled ("heavy") versions of specific amino acids (e.g., arginine and lysine). After a period of cell growth, the heavy amino acids are fully incorporated into the proteome. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the heavy and light peptide pairs.[9][10][11]

Drug Metabolism and Pharmacokinetics (DMPK)

¹³C labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies during drug development.[3][4] By administering a ¹³C-labeled drug candidate, researchers can trace its fate in the body, identify metabolites, and determine pharmacokinetic profiles with high precision.[12] The use of stable isotopes avoids the complications associated with radiolabeled compounds.[3]

Analytical Techniques for 13C Labeled Compounds

The detection and quantification of ¹³C labeled compounds primarily rely on two major analytical platforms: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C results in a predictable mass shift in the labeled molecule or its fragments, allowing for its differentiation from the unlabeled counterpart. High-resolution mass spectrometers can readily resolve the isotopic peaks and provide quantitative information on the extent of ¹³C incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the nuclear spin properties of atomic nuclei. The ¹³C nucleus is NMR-active, and its chemical environment within a molecule influences its resonance frequency. ¹³C-NMR can provide detailed information about the specific position of the ¹³C label within a molecule, which is a significant advantage for elucidating metabolic pathways.[13]

Data Presentation: Quantitative Insights

The choice of analytical technique and labeling strategy significantly impacts the quantitative data that can be obtained. The following tables summarize key quantitative parameters.

| Parameter | NMR Spectroscopy | Mass Spectrometry |

| Sensitivity | Lower (typically in the micromolar to millimolar range)[13] | Higher (can reach nanomolar to picomolar detection limits)[13] |

| Reproducibility | Very high[14] | Average to high, dependent on instrumentation and experimental setup[14] |

| Number of Detectable Metabolites | 30-100 in a single experiment[14] | 300-1000+ (depending on the specific MS technique)[14] |

| Information Provided | Positional information of the ¹³C label, structural elucidation | Isotopic enrichment, molecular formula determination |

| Labeling Strategy | Typical Isotopic Enrichment Achieved | Key Application |

| Uniform Labeling | >95-99%[5][15] | Global metabolic profiling, SILAC |

| Position-Specific Labeling | Dependent on synthetic route, can be close to 100% for the labeled position | Mechanistic studies, tracing specific atomic transformations |

| Isotopic Ratio Outlier Analysis (IROA) | 5% and 95% ¹³C labeling[16] | Differentiating biological signals from artifacts, determining carbon number |

Experimental Protocols

General Workflow for 13C Metabolic Flux Analysis (MFA)

This protocol outlines the key steps for a typical ¹³C-MFA experiment.

-

Experimental Design:

-

Define the metabolic network of interest.

-

Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]-glucose, [U-¹³C]-glucose).

-

Determine the optimal labeling duration to achieve isotopic steady-state.

-

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Introduce the ¹³C-labeled substrate.

-

Monitor cell growth and substrate consumption.

-

-

Metabolite Extraction:

-

Quench metabolic activity rapidly (e.g., with cold methanol).

-

Extract intracellular metabolites using a suitable solvent system.

-

-

Sample Analysis:

-

Analyze the isotopic labeling patterns of key metabolites using GC-MS, LC-MS, or NMR.

-

-

Data Analysis and Flux Calculation:

-

Correct raw data for natural isotope abundance.

-

Use specialized software to fit the labeling data to a metabolic model and estimate intracellular fluxes.

-

Protocol for SILAC-based Quantitative Proteomics

This protocol provides a step-by-step guide for performing a SILAC experiment.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing natural arginine and lysine.

-

The other population is grown in "heavy" medium containing ¹³C-labeled arginine ([¹³C₆]-Arg) and lysine ([¹³C₆]-Lys).

-

Grow cells for at least five doublings to ensure >97% incorporation of the heavy amino acids.[11]

-

-

Experimental Treatment:

-

Apply the desired experimental conditions to the two cell populations (e.g., drug treatment vs. control).

-

-

Cell Lysis and Protein Extraction:

-

Harvest and combine the light and heavy cell populations in a 1:1 ratio.

-

Lyse the cells and extract the total protein.

-

-

Protein Digestion:

-

Digest the protein mixture into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using LC-MS/MS.

-

Identify peptides and quantify the intensity ratio of heavy to light peptide pairs.

-

-

Data Analysis:

-

Use specialized software to calculate protein abundance ratios and perform statistical analysis.

-

Logical Relationships in Data Interpretation

Conclusion

¹³C labeled compounds are a cornerstone of modern life science research, providing unparalleled insights into the dynamic processes of living systems. From elucidating complex metabolic networks to quantifying the entire proteome and accelerating the development of new therapeutics, the applications of ¹³C isotopes are vast and continue to expand. As analytical technologies become more sensitive and accessible, the use of ¹³C labeled compounds will undoubtedly play an even more critical role in advancing our understanding of biology and medicine.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

Butane-1,4-¹³C₂ in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Butane-1,4-¹³C₂, a stable isotope-labeled form of butane, serves as a critical tool in various scientific research domains. Its primary utility lies in its application as a tracer for metabolic pathways and reaction mechanisms, and as an internal standard for quantitative analysis, particularly in mass spectrometry. The incorporation of two ¹³C atoms at the terminal positions of the butane molecule allows for precise tracking and quantification, providing researchers with invaluable insights into complex biological and chemical systems.

Core Applications in Research

The research applications of Butane-1,4-¹³C₂ are centered around its isotopic labeling, which distinguishes it from its unlabeled counterpart in analytical instrumentation. This property is leveraged in two main areas:

-

Metabolic and Mechanistic Studies: As a metabolic tracer, Butane-1,4-¹³C₂ can be introduced into biological or chemical systems to trace the metabolic fate of butane or to elucidate reaction mechanisms. By tracking the incorporation of the ¹³C label into downstream metabolites or products, researchers can map metabolic pathways and understand the intricate steps of chemical reactions. A notable example is its use in studying the skeletal isomerization of n-butane, where it has been instrumental in distinguishing between different reaction pathways[1].

-

Quantitative Analysis using Mass Spectrometry: In quantitative mass spectrometry, Butane-1,4-¹³C₂ is an ideal internal standard for the accurate measurement of unlabeled butane. Since it is chemically identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. This is a common practice in fields such as environmental analysis and drug metabolism studies[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of Butane-1,4-¹³C₂ is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Linear Formula | ¹³CH₃CH₂CH₂¹³CH₃ |

| CAS Number | 69105-48-2 |

| Molecular Weight | 60.11 g/mol |

| Isotopic Purity | 99 atom % ¹³C |

| Boiling Point | -0.5 °C (lit.) |

| Melting Point | -138 °C (lit.) |

| Vapor Density | 2.11 (vs air) |

Data sourced from Sigma-Aldrich.

Experimental Protocols

Mechanistic Study of n-Butane Skeletal Isomerization

This protocol provides a detailed methodology for studying the skeletal isomerization of n-butane to isobutane using Butane-1,4-¹³C₂ as a tracer, a method that helps in elucidating the reaction mechanism[1].

Objective: To determine the reaction pathway of n-butane isomerization over a solid acid catalyst.

Materials:

-

Butane-1,4-¹³C₂

-

Solid acid catalyst (e.g., Cs2.5H0.5PW12O40 or sulfated ZrO₂)

-

Fixed-bed reactor system

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Pack a fixed-bed reactor with the chosen solid acid catalyst.

-

Activate the catalyst by heating it under a flow of inert gas at a specified temperature.

-

Introduce a feed gas containing a mixture of Butane-1,4-¹³C₂ and an inert gas (e.g., helium) into the reactor at a controlled flow rate.

-

Maintain the reactor at the desired reaction temperature (e.g., 393 K or 523 K).

-

Collect the reactor effluent at different time intervals.

-

Analyze the composition of the effluent using GC-MS to identify and quantify the products, particularly the ¹³C-labeled and unlabeled isotopomers of isobutane.

-

By analyzing the distribution of ¹³C in the isobutane product, the reaction mechanism (e.g., monomolecular vs. bimolecular pathway) can be determined.

Quantitative Analysis of Butane using GC-MS with Butane-1,4-¹³C₂ as an Internal Standard

This protocol outlines the use of Butane-1,4-¹³C₂ as an internal standard for the accurate quantification of butane in a sample matrix by GC-MS.

Objective: To accurately quantify the concentration of butane in a sample.

Materials:

-

Butane-1,4-¹³C₂ solution of a known concentration

-

Sample containing unlabeled butane

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Gas-tight syringe

Procedure:

-

Prepare a series of calibration standards containing known concentrations of unlabeled butane and a fixed concentration of the Butane-1,4-¹³C₂ internal standard.

-

Prepare the unknown sample by adding the same fixed concentration of the Butane-1,4-¹³C₂ internal standard.

-

Inject a specific volume of each calibration standard and the unknown sample into the GC-MS system.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of both unlabeled butane and Butane-1,4-¹³C₂.

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte (unlabeled butane) to the peak area of the internal standard (Butane-1,4-¹³C₂) against the concentration of the analyte for the calibration standards.

-

Determine the concentration of butane in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.

Visualizing Workflows and Concepts

To further clarify the application of Butane-1,4-¹³C₂, the following diagrams illustrate a typical metabolic tracer workflow and the principle of using an internal standard.

References

The Cornerstone of Modern Metabolic Research: A Technical Guide to 13C Isotopic Labeling

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotopic labeling with the stable, non-radioactive carbon-13 (¹³C) isotope has emerged as an indispensable tool in the life sciences, providing unparalleled insights into the intricate workings of metabolic networks. By tracing the journey of ¹³C-labeled substrates through cellular pathways, researchers can quantitatively measure metabolic fluxes, identify novel drug targets, and elucidate the mechanisms of disease. This technical guide provides a comprehensive overview of the fundamental principles of ¹³C isotopic labeling, detailed experimental protocols for its application, and a framework for data analysis and interpretation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource for the successful implementation of ¹³C tracer studies.

Core Principles of ¹³C Isotopic Labeling

The fundamental principle of ¹³C isotopic labeling lies in the substitution of the naturally abundant ¹²C isotope with its heavier, stable counterpart, ¹³C.[1] These ¹³C-labeled compounds are chemically identical to their unlabeled forms and are processed by enzymes in the same manner.[2] This allows them to act as tracers, enabling the tracking of carbon atoms as they are incorporated into various metabolites. The distribution of ¹³C within these metabolites, known as isotopologue distribution, provides a direct readout of the activity of the metabolic pathways involved.[3][4]